molecular formula C28H31N7O B12476351 N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide

Cat. No.: B12476351
M. Wt: 481.6 g/mol
InChI Key: KWJOXUJLQBWYCJ-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine ring substituted with dimethylphenylamino groups and a phenylalaninamide moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide typically involves the reaction of cyanuric chloride with 2,4-dimethylaniline under controlled conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and amide formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the triazine ring .

Scientific Research Applications

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazine ring and amino groups facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,4-dimethylphenyl)formamidine
  • N-(2,4-Dimethylphenyl)-N’-methylformamidine
  • N-(2,6-Dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide

Uniqueness

N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide stands out due to its combination of a triazine ring with dimethylphenylamino groups and a phenylalaninamide moiety. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C28H31N7O

Molecular Weight

481.6 g/mol

IUPAC Name

2-[[4,6-bis(2,4-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-phenylpropanamide

InChI

InChI=1S/C28H31N7O/c1-17-11-13-23(19(3)15-17)31-27-33-26(29-21(5)25(36)30-22-9-7-6-8-10-22)34-28(35-27)32-24-14-12-18(2)16-20(24)4/h6-16,21H,1-5H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

KWJOXUJLQBWYCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC=C3)NC4=C(C=C(C=C4)C)C)C

Origin of Product

United States

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